Diethyl 2-[(2-carbamothioylhydrazinyl)methylidene]propanedioate
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Overview
Description
Diethyl 2-[(2-carbamothioylhydrazinyl)methylidene]propanedioate is a chemical compound with the molecular formula C₉H₁₅N₃O₄S It is known for its unique structure, which includes a carbamothioylhydrazinyl group attached to a propanedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-[(2-carbamothioylhydrazinyl)methylidene]propanedioate typically involves the reaction of diethyl propanedioate with a hydrazine derivative. One common method includes the following steps:
Formation of the Enolate Ion: Diethyl propanedioate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.
Reaction with Hydrazine Derivative: The enolate ion is then reacted with a hydrazine derivative, such as thiosemicarbazide, under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[(2-carbamothioylhydrazinyl)methylidene]propanedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamothioylhydrazinyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce hydrazine derivatives.
Scientific Research Applications
Diethyl 2-[(2-carbamothioylhydrazinyl)methylidene]propanedioate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 2-[(2-carbamothioylhydrazinyl)methylidene]propanedioate involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Interacting with DNA: Binding to DNA and affecting gene expression.
Modulating Cellular Pathways: Influencing signaling pathways within cells.
Comparison with Similar Compounds
Diethyl 2-[(2-carbamothioylhydrazinyl)methylidene]propanedioate can be compared with similar compounds such as:
Diethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.
Thiosemicarbazide derivatives: Compounds with similar functional groups, used in the synthesis of heterocycles.
Properties
CAS No. |
93505-49-8 |
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Molecular Formula |
C9H15N3O4S |
Molecular Weight |
261.30 g/mol |
IUPAC Name |
diethyl 2-[(2-carbamothioylhydrazinyl)methylidene]propanedioate |
InChI |
InChI=1S/C9H15N3O4S/c1-3-15-7(13)6(8(14)16-4-2)5-11-12-9(10)17/h5,11H,3-4H2,1-2H3,(H3,10,12,17) |
InChI Key |
XJWFSMAESPWQKL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CNNC(=S)N)C(=O)OCC |
Origin of Product |
United States |
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